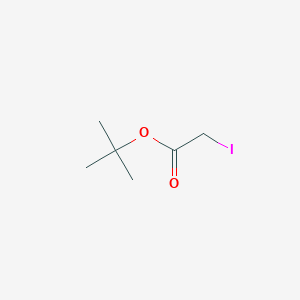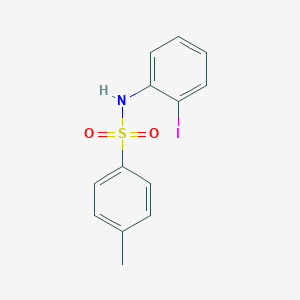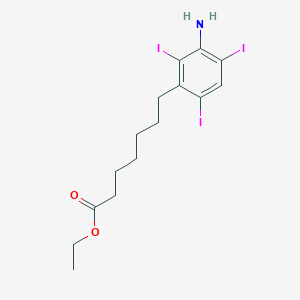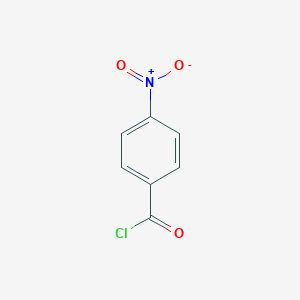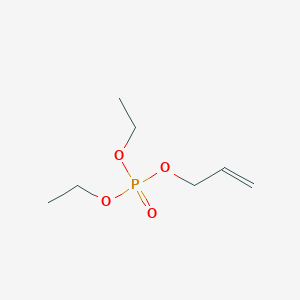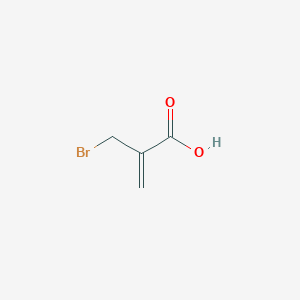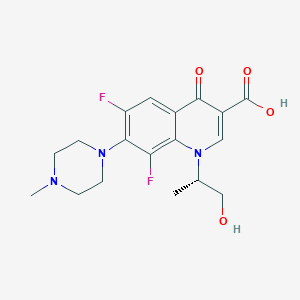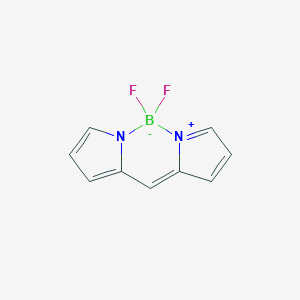
Propargylamine
Overview
Description
Propargylamine is an organic compound with the formula HC≡CCH2NH2. It is a colorless, odorless liquid that is used as a precursor to other compounds . Propargyl amines are produced by reactions of amines with propargyl halides .
Molecular Structure Analysis
The molecular formula of Propargylamine is C3H5N . The structure of Propargylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Propargylamine molecule contains a total of 8 bonds. There are 3 non-H bonds, 1 multiple bond, 1 triple bond, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide. A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .Physical And Chemical Properties Analysis
Propargylamine is a colorless, odorless liquid with a density of 0.867 g/cm3 . It has a boiling point of 83 °C (181 °F; 356 K) . The molar mass of Propargylamine is 55.080 g·mol−1 .Scientific Research Applications
Synthesis of Neuroprotective Drugs
Propargylamine derivatives like rasagiline and selegiline are pivotal in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . These compounds act as monoamine oxidase inhibitors, providing neuroprotective effects independent of MAO-B inhibition, which is crucial for mitigating symptoms of these disorders .
Antiapoptotic Applications
Selegiline, a propargylamine derivative, has demonstrated antiapoptotic functions . This property is significant for both symptomatic and neuroprotective treatments, offering a potential therapeutic strategy for neurodegenerative diseases .
Cancer Treatment
Pargyline, another derivative, has been identified to inhibit lysine-specific demethylase-1 (LSD-1). When used with chemotherapeutic agents, it enhances LSD-1 inhibition, leading to induced senescence and growth inhibition in cancer cells .
Green Chemistry Synthesis
Propargylamines are synthesized through solvent-free methods, such as A3 and KA2 coupling reactions. These methods align with green chemistry principles, minimizing environmental impact while maintaining efficiency in chemical synthesis .
Development of Heterocyclic Compounds
The unique structure of propargylamines, featuring a C–C triple bond connected to a nitrogen bond, allows for the creation of diverse N-heterocycles. These compounds are essential in pharmaceutical chemistry for developing new medications .
Multicomponent Reactions (MCRs)
Propargylamines play a crucial role in MCRs due to their ability to enhance yields, conserve reagents and solvents, and simplify purification processes. MCRs are a cornerstone in organic synthesis, particularly in medicine and heterocyclic compound preparation .
Synthesis of Chiral and Fluorescent Macrocycles
Propargylamine is utilized in the synthesis of chiral, fluorescent macrocycles. These macrocycles have applications in materials science and bioimaging, where their fluorescent properties can be particularly useful .
Electrophilic and Nucleophilic Transformations
Due to their structural reactivity, propargylamine compounds can act as both electrophilic and nucleophilic substrates in various chemical transformations. This versatility is exploited in metal-catalyzed coupling, addition, and cycloaddition reactions, broadening the scope of synthetic chemistry .
Safety And Hazards
Future Directions
Propargylamines are important classes of organic scaffolds and have significant importance as intermediates for the synthesis of multifunctional amino derivatives, natural products, as well as biologically active compounds . The scientific community is focusing on developing greener reaction methodologies and designing new organic molecules .
properties
IUPAC Name |
prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKANAVGODYYCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862951 | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylamine | |
CAS RN |
2450-71-7 | |
| Record name | Propargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

